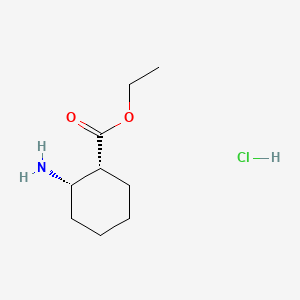

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

Description

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7) is a cyclohexane-derived amino ester hydrochloride widely used in asymmetric synthesis and pharmaceutical research. Its molecular formula is C₉H₁₇NO₂·HCl (MW 207.7 g/mol), and it exists as a white crystalline powder with 95% purity, soluble in water and methanol . The compound is synthesized via asymmetric reductive amination, as demonstrated in enantioselective methodologies . Key applications include its role as a chiral building block for peptidomimetics and enzyme inhibitors, leveraging its rigid cyclohexane backbone and stereochemical specificity .

Properties

IUPAC Name |

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQSOBPCWYVZSW-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-99-7, 180979-17-3 | |

| Record name | Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride typically involves the esterification of cis-2-amino-1-cyclohexanecarboxylic acid with ethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired stereochemistry is maintained .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves precise measurements and conditions to maintain the integrity of the compound’s stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

Biology: Studied for its potential interactions with biological molecules and enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.

Comparison with Similar Compounds

cis-2-Aminocyclohexanol Hydrochloride

Ethyl (1S,2R)-2-{[(1R)-1-Phenylethyl]amino}cyclohexanecarboxylate Hydrochloride

trans-2-Amino-1-cyclohexanecarboxylic Acid

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂ (MW 207.7 g/mol)

- Properties : Methyl ester and N-methylamine groups modify electronic properties .

- Key Differences :

Data Table: Structural and Functional Comparisons

Biological Activity

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7) is a compound of significant interest in medicinal and biological chemistry. Its unique structural and stereochemical properties contribute to its interactions with various biological molecules, making it a candidate for therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.7 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 128 to 135 °C

- Solubility : Soluble in water and methanol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic reactions, either acting as an inhibitor or an activator, depending on the target enzyme involved. Its stereochemistry is crucial for its binding affinity and biological efficacy, influencing the pathways through which it exerts its effects.

In Vitro Studies

Research has demonstrated that this compound can inhibit specific enzymes related to inflammation and pain pathways. For instance, studies have shown that cycloalkylamide derivatives exhibit inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in the metabolism of bioactive lipids .

Structure-Activity Relationship (SAR)

A study investigating the SAR of cycloalkylamide derivatives revealed that compounds with a cyclohexane structure exhibited enhanced inhibition compared to smaller cycloalkanes. This suggests that this compound may possess similar properties due to its cyclohexane moiety .

Therapeutic Applications

Ongoing research is focused on evaluating the compound's potential as a therapeutic agent in conditions such as neuropathic pain and inflammation. Its ability to modulate enzyme activity positions it as a promising candidate for drug development aimed at these conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride?

- Methodological Answer : The compound is synthesized via asymmetric reductive amination. Xu et al. (1997) demonstrated a practical route using β-keto esters and chiral amines under hydrogenation with a palladium catalyst, achieving enantiomeric excess >98% . Key steps include:

- Substrate Preparation : Cyclohexanecarboxylate β-keto ester derivatives.

- Catalytic Conditions : H₂ gas, Pd/C catalyst, and controlled pH to minimize racemization.

- Purification : Chiral HPLC or recrystallization to isolate the cis-isomer .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the cis-configuration and amine/ester functionalities.

- Chiral HPLC : Essential for confirming enantiopurity (e.g., Chiralpak® columns) .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for resolving diastereomeric salts .

Q. How does pH and temperature affect the stability of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride?

- Methodological Answer :

- Aqueous Stability : Stable in acidic conditions (pH 2–6; hydrolysis rate <5% after 24 hours). Above pH 8, rapid ester saponification occurs, generating cyclohexanecarboxylic acid derivatives .

- Thermal Stability : Decomposition observed >150°C, with racemization risks at elevated temperatures. Storage at –15°C under anhydrous conditions is recommended .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during synthetic scale-up?

- Methodological Answer :

- Low-Temperature Alkylation : Maintain reaction temperatures <0°C to suppress racemization during functionalization .

- Protective Group Chemistry : Use Boc or Fmoc groups to shield the amine during ester hydrolysis or alkylation.

- Continuous Flow Systems : Enhance reproducibility in industrial settings by automating temperature and pH control .

Q. How does the cis-configuration influence its role in asymmetric organocatalysis?

- Methodological Answer :

- Transition-State Stabilization : The cis-amine-ester geometry facilitates hydrogen bonding with substrates, critical in aldol or Mannich reactions.

- Case Study : Analogous pyrrolidine esters show 90% enantiomeric excess in proline-mediated catalysis. Chiral HPLC and kinetic studies are recommended to quantify stereochemical outcomes .

Q. Can computational modeling predict novel reactivity or biological interactions?

- Methodological Answer :

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes for derivatives, validated by Xu et al.’s asymmetric synthesis .

- Docking Studies : Molecular dynamics simulations predict interactions with enzymes (e.g., InhA in M. tuberculosis), leveraging structural analogs from pyrrolidine carboxamides .

Data Contradictions and Resolution

Q. Conflicting reports on hydrolysis rates under basic conditions: How to resolve?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.